N-Boc Aliskiren
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42)/t25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPJBCVKXMMXTJ-LJWNLINESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693581 | |
| Record name | tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173338-07-3 | |
| Record name | 1,1-Dimethylethyl N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173338-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC Aliskiren | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173338073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BOC ALISKIREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S744PYU6D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N Boc Aliskiren
Convergent and Linear Synthesis Strategies
The retrosynthetic analysis of N-Boc Aliskiren reveals several strategic disconnections that have led to various synthetic routes. A key challenge is the stereocontrolled construction of the octanoic acid backbone. koreascience.kr
One prominent strategy recognizes the "pseudo-symmetric" nature of the backbone, leading to the use of symmetric intermediates that are later desymmetrized. koreascience.kr Another approach involves a novel disconnection between the C5 and C6 atoms. newdrugapprovals.org However, the most common strategies are convergent, breaking the molecule into two or three key fragments. researchgate.netresearchgate.net This leads to the identification of several crucial precursors that serve as building blocks for the final molecule.
Key Precursors in this compound Synthesis
| Precursor Type | Specific Example(s) | Synthetic Strategy | Reference(s) |
|---|---|---|---|
| Symmetric Lactone | trans-cisoid-trans-bis-lactone, cis-cisoid-cis-bis-lactone | Symmetric approach from D-tartrate | koreascience.krresearchgate.net |
| Chiral γ-Amino Acid Derivative | (2S,4S)-2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoic acid | Diastereoselective alkylation | researchgate.net |
| Chiral Aldehyde | Chiral aldehyde of formula (10) | Chiral pool strategy | google.com |
| N-Boc Protected Alcohol | (2S,4S)-N-Boc-protected alcohol (2S,4S)-19 | Diastereoselective synthesis | researchgate.netresearchgate.net |
| Coupled Segment | Segment AB (from Grignard coupling) | Convergent fragment coupling | researchgate.netresearchgate.netresearchgate.net |
To control the complex stereochemistry of this compound, many syntheses begin with readily available chiral molecules, a strategy known as the "chiral pool" approach. koreascience.krgoogle.com This method leverages the inherent chirality of natural products to establish one or more of the required stereocenters.
Another powerful technique involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a specific reaction, and are subsequently removed. The Evans and Schöllkopf auxiliaries have been notably employed in Aliskiren syntheses to set up multiple stereogenic centers. koreascience.krresearchgate.net
Examples of Chiral Starting Materials and Auxiliaries
| Starting Material/Auxiliary | Purpose in Synthesis | Reference(s) |
|---|---|---|
| D-Tartrate Diester | Precursor to symmetric bis-lactone (B144190) intermediates | koreascience.krresearchgate.netresearchgate.net |
| L-Pyroglutamic Acid | Chiral starting material in a convergent route | researchgate.netresearchgate.net |
| (S)-Valine / (R)-Carvone | Chiral pool source for a key aldehyde intermediate | google.com |
| Common "Isopropyl Chiron" | Starting point for a "macrocycle route" | acs.orgnih.gov |
| Evans Oxazolidinone | Chiral auxiliary for diastereoselective alkylations | researchgate.net |
In convergent syntheses, the separately prepared fragments must be efficiently joined. Various coupling reactions have been developed for this purpose. A common strategy involves the coupling of a Grignard reagent derived from one segment with a lactone or aldehyde from another segment. researchgate.netresearchgate.net Other advanced coupling methods include the Julia-Kocienski olefination to link two fragments nih.govdiva-portal.org and a SmI₂-promoted radical addition. acs.orgresearchgate.net
Following the coupling, further elaboration is required to complete the this compound structure. A pivotal step in many routes is the aminolysis of a lactone ring with 3-amino-2,2-dimethylpropionamide to install the terminal amide side chain. researchgate.netresearchgate.net An alternative strategy employs a Curtius rearrangement of a carboxylic acid to an isocyanate, which is then trapped to form a carbamate (B1207046), a precursor to the N-Boc protected amine. nih.govthieme-connect.com The final step to obtain Aliskiren itself involves the acidic deprotection of the N-Boc group from this compound. vulcanchem.comsci-hub.se
Stereoselective Synthesis Approaches
Achieving the correct configuration at all four stereocenters—(2S, 4S, 5S, 7S)—is the most critical aspect of Aliskiren synthesis. This requires highly selective stereochemical transformations. koreascience.kr
Diastereoselective reactions are widely used to set the relative stereochemistry between newly formed and existing chiral centers. The use of chiral auxiliaries is a cornerstone of this approach. For example, the alkylation of the chiral Schöllkopf dihydropyrazine (B8608421) with a substituted alkyl bromide proceeds with outstanding diastereofacial selectivity (ds ≥98%) to form a key amino acid intermediate. researchgate.netresearchgate.net Similarly, Evans oxazolidinones are used to direct the stereoselective alkylation of enolates. researchgate.net
Other notable diastereoselective transformations include:
A Masamune anti-aldol reaction using a pseudoephedrine-derived auxiliary to create one of the key bonds with high stereocontrol. thieme-connect.com
A "macrocycle route" that features a highly stereoselective catalytic Du Bois aziridination followed by a regio- and diastereoselective opening of the aziridine (B145994) ring to form the required vicinal amino alcohol moiety. acs.orgnih.gov
A stereoselective reduction of a ketone that occurs with concomitant lactonization to establish the correct relative configuration of an intermediate. acs.orgresearchgate.net
Summary of Key Diastereoselective Transformations
| Transformation | Chiral Director/Reagent | Key Feature | Reference(s) |
|---|---|---|---|
| Enolate Alkylation | Schöllkopf Auxiliary | High diastereofacial selectivity (≥98% ds) | researchgate.netresearchgate.net |
| Enolate Alkylation | Evans Auxiliary | Establishes stereocenters via alkylation | researchgate.net |
| Anti-Aldol Reaction | Masamune Auxiliary | Creates C-C bond with anti-stereochemistry | thieme-connect.com |
While chiral pool and auxiliary-based methods are effective, strategies employing enantioselective catalysis are often more atom-economical and elegant. In these approaches, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.
Asymmetric hydrogenation is a prominent catalytic method used in Aliskiren synthesis. Chiral complexes of rhodium, iridium, and ruthenium have been developed to hydrogenate prochiral olefins with high enantioselectivity, thereby creating key chiral intermediates. researchgate.netdiva-portal.orgsoci.org For example, the iridium-catalyzed asymmetric hydrogenation of two separate allylic alcohol fragments has been reported to produce the desired chiral alcohols with 97% and 93% enantiomeric excess (ee), respectively. nih.govdiva-portal.org
Another powerful strategy involves a copper-catalyzed stereoselective nitroaldol (Henry) reaction. This key step has been used to construct a nitrolactone intermediate in which the correct configuration of all four stereocenters is established in a single transformation. researchgate.netresearchgate.netresearchgate.net
Examples of Enantioselective Catalytic Reactions
| Reaction Type | Catalyst System | Substrate Type | Reported Enantioselectivity (ee) | Reference(s) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium-N,P Ligand Complexes | Allylic Alcohols | 97% and 93% | nih.govdiva-portal.org |
| Asymmetric Hydrogenation | Rhodium-Phosphoramidite/Phosphine | α-isopropylcinnamic acid derivative | up to 95% | researchgate.netresearchgate.net |
| Asymmetric Hydrogenation | Rhodium-Chiral Ligand Complex | Olefin intermediate | "Extreme enantioselectivity" | researchgate.netresearchgate.net |
| Catalytic Nitroaldol (Henry) | Copper-Chiral Ligand Complex | Nitroalkane and Aldehyde | Establishes 4 stereocenters | researchgate.netresearchgate.netresearchgate.net |
Application of Chiral Auxiliaries
The stereocontrolled synthesis of Aliskiren and its N-Boc protected precursor heavily relies on the application of chiral auxiliaries to establish the correct configuration at its multiple stereocenters. These auxiliaries temporarily introduce a chiral element to an achiral substrate, directing subsequent transformations to occur with high diastereoselectivity.
One prominent strategy involves the use of the Schöllkopf chiral auxiliary , specifically the dihydropyrazine (R)-12a. researchgate.net In a documented synthesis, the alkylation of this auxiliary with a dialkoxy-substituted alkyl bromide (R)-11a proceeds with exceptional diastereofacial selectivity (ds ≥98%) to form the key intermediate (2S,5R,2′S)-13a. researchgate.net Following mild acid hydrolysis and subsequent N-Boc protection, this intermediate leads to the desired N-Boc protected alcohol (2S,4S)-19, a crucial building block for Aliskiren. researchgate.net
Another widely employed class of chiral auxiliaries is the Evans oxazolidinones . These auxiliaries are instrumental in asymmetric alkylation and allylation reactions. For instance, an Evans chiral auxiliary-aided asymmetric allylation has been utilized to synthesize chiral intermediates with excellent enantiomeric purity (higher than 97% ee). researchgate.netrsc.org These intermediates are then taken forward, for example, into olefination reactions to construct the backbone of the Aliskiren molecule. researchgate.netrsc.orgnih.gov The Novartis synthesis, for example, famously used Evans auxiliaries to set up two of the four stereogenic centers. koreascience.kr
Pseudoephedrine has also been described as a versatile chiral auxiliary in the synthesis of Aliskiren intermediates. It can serve a dual role as both a chiral auxiliary and a protecting group. researchgate.netacs.org
| Chiral Auxiliary | Type of Reaction | Key Feature | Reported Selectivity | Reference |
| Schöllkopf Dihydropyrazine | Asymmetric Alkylation | High diastereofacial selectivity in forming a γ-branched α-amino acid derivative. | ≥98% ds | researchgate.net |
| Evans Oxazolidinone | Asymmetric Allylation | Produces chiral intermediates with high enantiomeric purity. | >97% ee | researchgate.netrsc.org |
| Pseudoephedrine | Asymmetric Alkylation | Serves as a dual-purpose chiral auxiliary and protecting group. | High Diastereoselectivity | researchgate.netacs.org |
Resolution Techniques for Stereoisomeric Purity
While asymmetric synthesis aims to produce a single desired stereoisomer, resolution techniques are often required to either separate diastereomers or to quantify and remove undesired enantiomers, ensuring high stereoisomeric purity. For a complex molecule like Aliskiren, with its four chiral centers, controlling stereochemistry is paramount. oup.com
Chromatographic resolution , particularly chiral High-Performance Liquid Chromatography (HPLC), is a critical analytical and preparative tool. A validated LC method has been developed for the enantiomeric separation of Aliskiren isomers using an immobilized polysaccharide-derived chiral stationary phase (CSP), specifically Chiralpak IC. oup.comoup.comnih.gov This method can effectively separate the desired (all-S) isomer from its enantiomer. oup.com Under optimized conditions using a mobile phase of acetonitrile (B52724) and n-butylamine (100:0.1 v/v), a resolution factor (Rs) greater than 3.0 between the enantiomers was achieved, demonstrating the method's robustness for quality control in bulk drug manufacturing. oup.comnih.gov
Enzymatic resolution represents another powerful strategy. google.com Enzymes, as chiral catalysts, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. In one route towards an Aliskiren intermediate, enzymatic hydrolysis was employed to selectively produce a chiral carboxylic acid from its corresponding ester, establishing a key stereocenter. google.com
| Technique | Method | Application | Outcome | Reference |
| Chiral HPLC | Analytical Separation | Enantiomeric purity determination of Aliskiren bulk drug. | Resolution (Rs) > 3.0 between enantiomers. | oup.comnih.gov |
| Enzymatic Resolution | Kinetic Resolution | Selective hydrolysis of an ester to a chiral carboxylic acid intermediate. | Production of an enantiomerically pure intermediate. | google.com |
| Chemical Resolution | Separation of Racemates | General process for separating racemic compounds into their enantiomers. | Enantiomerically pure compounds. | google.com |
Protecting Group Chemistry in this compound Synthesis
Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like Aliskiren. It involves the temporary modification of a reactive functional group to prevent it from interfering with subsequent reaction steps. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy for amine protection.
Introduction of the N-tert-Butoxycarbonyl (N-Boc) Group
The N-Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under specific, mild acidic conditions. vulcanchem.comjk-sci.com In the context of Aliskiren synthesis, an amine function, which is a key part of the final molecule's structure, is protected as its N-Boc derivative, forming this compound or its precursors. vulcanchem.com This protection is critical to prevent unwanted side reactions, such as N-alkylation or participation in coupling reactions, during the construction of the molecule's carbon skeleton. vulcanchem.com
The introduction of the Boc group is typically achieved by reacting the amine intermediate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF). vulcanchem.comjk-sci.com Several synthetic routes to Aliskiren explicitly feature a step where an amine, often generated from the reduction of a nitro group or an azide (B81097), is protected with a Boc group. researchgate.netunimi.itresearchgate.net This forms an N-Boc protected intermediate that can be carried through several subsequent synthetic steps before the final deprotection. researchgate.netvulcanchem.com
Selective Deprotection Strategies for Subsequent Transformations
The removal of the Boc group, or deprotection, is the final step in many synthetic routes to yield Aliskiren. This step must be performed efficiently and without affecting other sensitive functional groups within the molecule.
The most common method for N-Boc deprotection is treatment with a strong acid. jk-sci.comtotal-synthesis.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in a suitable solvent are frequently used. vulcanchem.comjk-sci.commit.edu The mechanism involves protonation of the Boc group, which then fragments into carbon dioxide and the stable tert-butyl cation, regenerating the free amine of Aliskiren. total-synthesis.com In one documented end-to-end continuous manufacturing process, the acid-catalyzed removal of the Boc group was achieved in a tubular reactor using concentrated HCl, which was then rapidly quenched online with sodium hydroxide. mit.edu
Selective deprotection becomes crucial when multiple protecting groups are present. While the primary use in Aliskiren synthesis is the final deprotection, advanced strategies allow for selective removal of one Boc group in the presence of others or in the presence of other acid-labile groups. For example, thermal deprotection methods, sometimes in fluorinated alcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE), have been developed. google.comnih.gov These methods can exhibit selectivity based on the electronic nature of the amine (e.g., aryl vs. alkyl), allowing for sequential deprotection by controlling the temperature. nih.gov Another strategy involves a protecting group exchange, such as a Cbz/Boc exchange, where one protecting group is swapped for another to facilitate a specific transformation. nih.gov
Key Chemical Transformations and Reaction Mechanisms
The assembly of the complex carbon backbone of this compound relies on powerful and reliable carbon-carbon bond-forming reactions. Olefination reactions, in particular, are frequently employed to construct specific double bond geometries within key intermediates.
Olefination Reactions (e.g., Julia-Kocienski, Horner-Wadsworth-Emmons)
Julia-Kocienski Olefination: This reaction has proven to be a highly effective method for constructing the E-olefin functionality in an advanced intermediate of Aliskiren. researchgate.netrsc.orgnih.gov It is a modified version of the Julia-Lythgoe olefination and involves the reaction of a sulfone (typically a heterocyclic sulfone like 1-phenyl-1H-tetrazol-5-yl sulfone, PT-sulfone) with an aldehyde or ketone in the presence of a base. researchgate.net This reaction is valued for its high (E)-selectivity, mild reaction conditions, and broad functional group tolerance. researchgate.net In a formal synthesis of Aliskiren, two fragments were combined using the Julia-Kocienski reaction to produce a late-stage intermediate. diva-portal.orgnih.gov Research has demonstrated that a modified Julia-Kocienski protocol can achieve a high E/Z selectivity ratio of up to 13.6:1 for a key Aliskiren intermediate. rsc.orgnih.gov
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is another powerful tool for alkene synthesis, reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org It generally favors the formation of the thermodynamically more stable (E)-alkene, especially when the phosphonate (B1237965) is not highly substituted. wikipedia.orgorganicchemistrydata.org In the development of synthetic pathways to Aliskiren, the HWE reaction was investigated as a potential strategy for constructing the olefin bond. researchgate.netrsc.orgnih.govresearchgate.net While the Julia-Kocienski reaction was often ultimately chosen for its superior selectivity in this specific context, the HWE reaction remains a cornerstone of olefination chemistry due to the high reactivity of the phosphonate carbanions and the ease of removal of the water-soluble phosphate (B84403) byproducts. wikipedia.org
| Olefination Reaction | Reactants | Key Feature | Reported Selectivity (E/Z) for Aliskiren Intermediate | Reference |
| Julia-Kocienski | Aldehyde + Heterocyclic Sulfone | High (E)-selectivity, mild conditions. | Up to 13.6:1 | rsc.orgnih.gov |
| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate Carbanion | Generally good (E)-selectivity, reactive nucleophile. | Investigated as a synthetic strategy. | researchgate.netrsc.orgnih.gov |
Aldol (B89426) Reactions and Stereochemical Control (e.g., Catalytic Nitroaldol Reaction)
A significant strategy in the synthesis of Aliskiren, and by extension this compound, is the use of a stereoselective catalytic nitroaldol (Henry) reaction. vulcanchem.comunimi.it This approach is crucial for establishing the correct stereochemistry at all four of Aliskiren's stereogenic centers. vulcanchem.comresearchgate.net
One documented pathway begins with the creation of an enantiopure nitroalkane. This starting material is then utilized in a copper-catalyzed Henry reaction to produce a nitrolactone intermediate. vulcanchem.comunimi.it The catalyst and reaction conditions are carefully selected to control the stereochemical outcome. Following the formation of the nitrolactone, a sequence of reactions including nitro group reduction, protection of the resulting amine with a Boc group (forming the this compound derivative), and subsequent transformations lead to the final product. vulcanchem.com The Zimmerman-Traxler model is often invoked to predict the stereochemistry of these aldol reactions, which proceed through a chair-like transition state. harvard.edu
Organometallic Reagent Applications (e.g., Grignard Reactions)
Organometallic reagents, particularly Grignard reagents, play a vital role in the convergent synthesis of Aliskiren intermediates. researchgate.net These reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. libretexts.org
In the synthesis of Aliskiren, a common strategy involves the coupling of an enantiopure Grignard reagent derived from a chloride with a diastereomerically pure γ-lactone. researchgate.net This key reaction joins two major fragments of the molecule. The reactivity of lactone-carboxylic acid chloride substrates has been shown to differ significantly when treated with organomagnesium versus organoboron reagents. researchgate.net The choice of an appropriate aprotic solvent, such as ethyl ether or THF, is essential for the stability and reactivity of Grignard reagents. libretexts.org
Ring-Closing Metathesis in Fragment Construction
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing complex cyclic structures within synthetic pathways leading to Aliskiren intermediates. researchgate.net This reaction, often catalyzed by ruthenium-based catalysts like the Hoveyda-Grubbs catalyst, facilitates the formation of large rings. researchgate.netd-nb.info
In the context of Aliskiren synthesis, RCM has been successfully employed to create a nine-membered unsaturated lactone from a diene precursor. researchgate.netthieme-connect.com The efficiency of this ring closure can be influenced by factors such as the stereochemistry of the starting material; for instance, an (R)-ester may lead to the desired nine-membered lactone, while its (S)-diastereomer might favor the formation of dimeric dilactones. researchgate.net The success of RCM often depends on managing the reactivity of amine groups, which can be achieved by using bulky protecting groups or electron-withdrawing groups to reduce the nitrogen atom's electron density. d-nb.info
Hydrogenation and Reduction Methodologies
Hydrogenation and reduction reactions are critical steps in the synthesis of this compound, used for transformations such as nitro group reduction and removal of protecting groups. vulcanchem.comresearchgate.net
Catalytic hydrogenation is a common method for these reductions. For instance, after a nitroaldol reaction, the nitro group is reduced to an amine, which is then protected with a Boc group. vulcanchem.comunimi.it Palladium on carbon (Pd/C) is a frequently used catalyst for such hydrogenations. vulcanchem.comgoogle.com In some synthetic routes, an azide group is used as a precursor to the amine, which is then reduced via hydrogenation. koreascience.kr Iridium-catalyzed asymmetric hydrogenation has also been employed to set the stereochemistry of alcohol fragments in the synthesis. researchgate.net The choice of catalyst and reaction conditions, including the use of alcoholic solvents like methanol (B129727) or ethanol, is crucial for achieving high yields and selectivity. google.com
Amidation and Lactone Ring-Opening Reactions
The final stages of Aliskiren synthesis often involve amidation and lactone ring-opening reactions to introduce the side chain and reveal the final structure. vulcanchem.comresearchgate.net The N-Boc protected lactone intermediate is a key component in this phase.
The lactone ring is opened via aminolysis with 3-amino-2,2-dimethylpropionamide. researchgate.netresearchgate.net This reaction can be carried out under neat conditions or in the presence of a catalyst like 2-hydroxypyridine. google.comgoogle.com Following the amidation, the Boc protecting group is removed under acidic conditions to yield Aliskiren. vulcanchem.comgoogle.com In some process optimization studies, this lactone opening has been achieved in a continuous flow system by mixing molten streams of the lactone and amine with 2-ethylhexanoic acid. sci-hub.se
Process Optimization and Scale-Up Research
Significant research has been dedicated to optimizing the synthesis of Aliskiren and its intermediates, including this compound, to develop more economical and efficient routes suitable for large-scale industrial production. researchgate.netresearchgate.net
Development of Economical and Efficient Synthetic Routes
Key strategies for developing economical routes include:
Convergent Synthesis: Preparing complex molecules from separate fragments that are later joined together. researchgate.net
Continuous Flow Manufacturing: This approach combines multiple synthetic steps, reducing processing time and improving efficiency. rsc.orgmit.edu A continuous process for the final steps of Aliskiren synthesis, including lactone opening and Boc deprotection, has been demonstrated to produce the final product at a rate of 41 g/h. sci-hub.se
Catalyst Selection: Optimizing catalysts, such as using Raney Nickel for hydrogenation, can significantly improve reaction efficiency and yield. researchgate.net
Solvent and Reagent Choice: Selecting cost-effective and environmentally friendly solvents and reagents is crucial for sustainable large-scale production. google.comresearchgate.net
The development of such optimized processes is critical for making complex pharmaceuticals like Aliskiren more accessible. nih.gov
Reactor Design and Reaction Condition Parameter Optimization
The transition from traditional batch reactors to more sophisticated systems, such as continuous flow reactors, represents a significant advancement in the synthesis of Aliskiren intermediates. This evolution in reactor technology allows for superior control over reaction parameters, leading to improved outcomes.
Continuous manufacturing, particularly utilizing Plug Flow Reactors (PFRs) or tubular reactors, has been demonstrated to be highly effective for key steps in Aliskiren synthesis. researchgate.netresearchgate.netmit.eduthieme-connect.deaurigeneservices.comsci-hub.se In a documented continuous process for an intermediate leading to this compound, a solvent-free reaction was conducted in a molten state at elevated temperatures. researchgate.netacs.orgmit.edu This approach significantly increased the reaction rate compared to solution-based batch processes, which often require longer reaction times and contend with slurry handling at lower temperatures. mit.edu
Optimization of reaction parameters is crucial for maximizing yield and minimizing degradation. For instance, in the formation of an amide intermediate prior to Boc-protection, batch reaction performance was compared at different temperatures and reagent concentrations. A lower temperature of 100°C with 10 equivalents of the amine reagent was found to be optimal, as it minimized degradation while maintaining a reasonable reaction rate. mit.edu In contrast, higher temperatures, such as 120°C, led to a more rapid degradation of the product after reaching the maximum yield. mit.edu
For the subsequent Boc-deprotection step to yield the final Aliskiren, a continuous flow process using a tubular reactor was implemented. mit.edu This setup allowed for the rapid quenching of the acid-catalyzed reaction with a base, a process that would generate significant heat and be difficult to control in a large-scale batch reactor. researchgate.netmit.edu The use of a coiled tubular reactor with a specific inner diameter and length was optimized to ensure efficient mixing and heat transfer, maintaining high yields of 90-95%. researchgate.netmit.edu
| Parameter | Batch Reactor | Continuous Flow Reactor (PFR/Tubular) | Reference |
|---|---|---|---|
| Reactor Type | Standard Batch Reactor | Plug Flow Reactor (PFR), Coiled Tubular Reactor | researchgate.netmit.edu |
| Temperature | Optimized at 100°C to balance reaction rate and degradation. Higher temperatures (e.g., 120°C) increased degradation. | Operated at a steady 100°C for amide formation; ambient temperature (~30°C) for Boc-deprotection to prevent degradation. | researchgate.netmit.edu |
| Reaction Time | Longer residence times (e.g., 72 hours) in some configurations. | Significantly shorter residence times (e.g., 3-4 hours for amide formation) due to higher concentration (solvent-free). | researchgate.netmit.edu |
| Reagent Equivalents | Optimized to 10 equivalents of amine reagent to maximize yield. More than 10 equivalents showed decreased or equal yield. | Maintained at 10 equivalents for the initial reaction; 16 equivalents of acid for Boc-deprotection. | mit.edumit.edu |
| Solvent | Often requires solvents, leading to lower concentrations and slurry handling issues. | Enables solvent-free (molten) conditions for the initial step, increasing throughput. Ethyl acetate (B1210297) used in the subsequent Boc-deprotection step. | researchgate.netacs.orgmit.edu |
| Yield | Variable, with optimization required to minimize degradation over long reaction times. | Consistently high yields reported (90% for amide formation, 90-95% for deprotection). | researchgate.net |
| Process Control | Challenging for highly exothermic reactions and rapid quenching on a large scale. | Superior heat and mass transfer, enabling precise temperature control and rapid quenching. Automated control systems can reject process disturbances. | thieme-connect.deaurigeneservices.commit.edu |
By-Product Formation and Mitigation Strategies
The complex, multi-step synthesis of this compound is susceptible to the formation of several process-related impurities and degradation products. The identification and control of these by-products are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
One significant impurity is a dimer formed during the Boc-protection step of the amine intermediate. google.com This dimer impurity has been isolated and characterized, and its formation is a key challenge in achieving high purity this compound. google.com A patented process addresses this by utilizing novel imine intermediates, which allows for the preparation of Aliskiren that is "substantially free" from this dimeric impurity, achieving a purity of 99% or higher. google.com
Another notable by-product is a lactone impurity. mit.edu This impurity can form through two main pathways in a continuous manufacturing process: 1) unreacted starting lactone material can be carried over and undergo Boc-deprotection in a subsequent step, or 2) the desired product can undergo a reversible cyclization to reform the lactone at higher temperatures. mit.edu Mitigation strategies for this impurity involve optimizing the initial reaction conditions to maximize the conversion of the starting lactone and implementing efficient purification steps, such as crystallization and filtration with excess washing solvent, to remove any unreacted material and impurity spikes. mit.edu
Other potential impurities in Aliskiren synthesis arise from unreacted intermediates, side reactions, and degradation. veeprho.com These can include stereoisomers, products of hydrolysis of the amide or carbamate groups, and oxidation products. veeprho.com The control of stereochemistry is particularly challenging due to the presence of multiple chiral centers in the Aliskiren molecule. google.comontosight.ai Strategies to minimize these impurities often involve the use of highly stereoselective reactions, such as asymmetric hydrogenations or enzymatic resolutions, and careful control of reaction conditions to prevent isomerization or degradation. newdrugapprovals.org Purification of intermediates at various stages, for example through the formation of acid addition salts, can also be employed to remove unwanted by-products before they are carried into the final steps of the synthesis. google.com
| By-Product/Impurity | Source of Formation | Mitigation Strategy | Reference |
|---|---|---|---|
| Dimer Impurity | Forms during the Boc-protection of the amine intermediate. | Use of novel imine intermediates in the synthetic route to prevent dimerization, leading to a product with >99% purity. | google.com |
| Lactone Impurity | 1. Carry-over of unreacted starting lactone. 2. Reversible cyclization of the product at elevated temperatures. | 1. Optimize initial reaction to maximize conversion. 2. Implement efficient crystallization and filtration steps to remove unreacted starting material. 3. Control temperature in subsequent steps. | mit.edu |
| Stereoisomers | Lack of complete stereocontrol during the creation of the four chiral centers. | Employing highly stereoselective synthetic methods (e.g., asymmetric hydrogenation, enzymatic resolution). Purification via crystallization with chiral resolving agents. | google.comnewdrugapprovals.orgnih.gov |
| Unreacted Intermediates | Incomplete reactions at various stages of the multi-step synthesis. | Optimization of reaction conditions (time, temperature, reagent stoichiometry) to drive reactions to completion. In-process controls (e.g., HPLC) to monitor conversion. | google.comveeprho.com |
| Hydrolysis Products | Degradation of amide or carbamate functional groups, often under acidic or basic conditions. | Careful control of pH and temperature during reaction workups and purification steps. Use of orthogonal protecting groups. | veeprho.comresearchgate.net |
| Oxidation Products | Oxidation of susceptible moieties, such as terminal alkyl chains, during synthesis or storage. | Use of inert atmospheres (e.g., nitrogen, argon) to exclude oxygen. Addition of antioxidants where appropriate. | veeprho.comresearchgate.net |
Characterization and Analytical Research of N Boc Aliskiren
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of N-Boc Aliskiren, providing detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.
Detailed analysis using two-dimensional NMR techniques can further confirm the connectivity of the entire molecule. nih.gov The ¹H NMR spectrum is particularly useful for confirming the presence of the tert-butoxycarbonyl (Boc) protecting group, which exhibits a characteristic singlet signal for the nine equivalent protons of the tert-butyl group. Other signals throughout the spectrum correspond to the aliphatic and aromatic protons of the Aliskiren backbone. Similarly, the ¹³C NMR spectrum shows a distinct signal for the quaternary carbon and the methyl carbons of the Boc group, in addition to the signals corresponding to the rest of the molecule's carbon skeleton.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the structure and may vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| Boc C(CH₃)₃ | - | ~79.5 |
| Aromatic Protons | ~6.8-7.2 (m) | ~110-160 |
| Aliphatic Chain Protons | ~0.8-4.5 (m) | ~15-75 |
| Methoxy Protons (-OCH₃) | ~3.8 (s) | ~55-60 |
Mass Spectrometry (MS) is vital for determining the molecular weight of this compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule with great confidence.
The exact mass obtained from HRMS can be compared against the theoretical mass calculated from the molecular formula (C₃₅H₆₁N₃O₈) to confirm the composition. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing data that helps to verify its structure by analyzing the resulting fragment ions. A common fragmentation pattern would involve the loss of the Boc group or parts of the aliphatic side chains.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₅H₆₁N₃O₈ |
| Theoretical Monoisotopic Mass | 651.4459 g/mol |
| Common Adducts (m/z) | [M+H]⁺, [M+Na]⁺ |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. researchgate.net
The IR spectrum of this compound will prominently feature a strong absorption band for the carbonyl (C=O) stretching of the carbamate (B1207046) group introduced by the Boc protection. Other significant absorptions include the N-H stretching of the amide and carbamate groups, the broad O-H stretch from the hydroxyl group, and C-H stretching from the aliphatic and aromatic components of the molecule. libretexts.orglibretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Hydroxyl | O-H stretch | 3500 - 3200 (broad) |
| Amine/Amide | N-H stretch | 3400 - 3250 |
| Alkane | C-H stretch | 3000 - 2850 |
| Carbamate/Amide | C=O stretch | 1710 - 1650 (strong) |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Ether | C-O stretch | 1250 - 1050 |
Chromatographic Analytical Methodologies
Chromatographic techniques are essential for separating this compound from impurities and related substances, allowing for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and quantifying any process-related impurities. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.
The method involves injecting a solution of the sample onto a column (commonly a C18 column) and eluting it with a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). A UV detector is used to monitor the eluent, and the purity of this compound is determined by comparing its peak area to the total area of all peaks in the chromatogram. The method must be validated for specificity, linearity, accuracy, and precision to ensure reliable results.
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. nih.gov This technique is invaluable for impurity profiling, which involves the detection, identification, and quantification of impurities present in the this compound sample. researchgate.net
As impurities are separated on the LC column, they are introduced directly into the mass spectrometer. The MS provides the molecular weight of each impurity, and MS/MS analysis can be performed to obtain structural fragments. This information is critical for elucidating the structures of unknown impurities that may arise during the synthesis or storage of this compound. mdpi.com
Table 5: Example of LC-MS Data for Impurity Characterization
| Component | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure/Identity |
| This compound | 15.2 | 652.4 | Main Component |
| Impurity A | 12.8 | 552.3 | Loss of Boc group (de-protected Aliskiren) |
| Impurity B | 16.5 | 666.4 | Oxidized impurity |
Gas Chromatography (GC) for Residual Solvent Analysis in Synthesis
In the synthesis of pharmaceutical substances and intermediates such as this compound, various organic solvents are often used. Residual solvents are organic volatile chemicals that are not completely removed by practical manufacturing techniques. innoteg-instruments.com Because these residual solvents can pose a risk to patient safety and impact the physicochemical properties of the drug substance, their levels are strictly monitored. nih.gov
Gas chromatography (GC) is the primary and preferred method for the analysis of residual solvents in pharmaceutical products. nih.gov The technique is highly effective at separating and quantifying volatile organic compounds. For the analysis of trace-level solvents in a complex matrix like a pharmaceutical intermediate, a static headspace extraction technique coupled with GC and a flame ionization detector (FID) is a standard and robust methodology. In this method, the sample is sealed in a vial and heated, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC system for analysis. The FID is a sensitive detector capable of detecting nearly all carbon-containing organic molecules, making it ideal for this application.
While specific validated methods for this compound are proprietary, the general approach follows guidelines such as those outlined in the United States Pharmacopeia (USP) <467>. innoteg-instruments.com The analysis would be designed to detect and quantify common solvents used in organic synthesis.
Table 1: Exemplary GC Parameters for Residual Solvent Analysis This table represents typical conditions for the analysis of residual solvents in pharmaceutical intermediates and is not specific to a validated this compound method.
| Parameter | Setting |
| Instrumentation | Gas Chromatograph with Headspace Sampler |
| Detector | Flame Ionization Detector (FID) |
| Column | e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane |
| Carrier Gas | Helium or Nitrogen |
| Headspace Temp. | 80 - 105 °C |
| Injector Temp. | 140 - 200 °C |
| Detector Temp. | 250 °C |
| Oven Program | Isothermal or Gradient (e.g., 40°C for 20 min, then ramp to 240°C) |
| Typical Solvents | Acetone, Ethanol, Hexane, Toluene, Dichloromethane (B109758) |
Chiral Analysis and Stereochemical Purity Determination
Aliskiren is a chiral molecule with four stereocenters, and it is synthesized as a single diastereoisomer (all S-configured). oup.com The N-Boc protected intermediate must therefore also possess the correct stereochemistry. Controlling the chiral purity of such compounds is a critical quality attribute, as different stereoisomers can have different pharmacological and toxicological profiles. rsc.orgnih.gov
Chiral Chromatography (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely employed and effective technique for separating and quantifying enantiomers. oup.comnih.gov Enantiomers have identical physical properties in an achiral environment, but they can be separated based on their differential interactions with a chiral stationary phase. nih.gov
For Aliskiren and its derivatives, enantioseparation has been successfully achieved on an immobilized-type polysaccharide-based CSP. oup.com A specific, validated method for Aliskiren hemifumarate utilized a Chiralpak IC column, which contains cellulose (B213188) tris(3,5-dichlorophenylcarbamate) as the chiral selector. This method was capable of separating the desired (S,S,S,S)-isomer from its enantiomer with high resolution. oup.com Such a method is crucial for detecting and quantifying the unwanted R-isomer to a very low level, ensuring the stereochemical purity of the bulk drug substance. oup.com
Table 2: Published Chiral HPLC Method for Aliskiren Enantiomeric Purity Based on the validated method for Aliskiren Hemifumarate, applicable to its N-Boc protected precursor. oup.com
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiralpak IC (immobilized polysaccharide derivative) |
| Mobile Phase | Acetonitrile / n-butylamine (100:0.1, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Resolution (Rs) | > 3.0 between enantiomers |
| Analyte | Aliskiren |
| Impurity | R-isomer (enantiomer) |
Optical Rotation Measurements
Optical rotation is a fundamental property of chiral substances and provides a measure of their optical activity. nihs.go.jp This technique involves passing plane-polarized light through a solution of the chiral compound and measuring the angle by which the plane of light is rotated. wikipedia.org The measurement is performed using a polarimeter. nihs.go.jp
The direction and magnitude of the rotation are characteristic of a specific stereoisomer under defined conditions (e.g., wavelength, temperature, solvent, and concentration). nihs.go.jpwikipedia.org A substance that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory (+), while one that rotates it to the left (counter-clockwise) is levorotatory (-). nihs.go.jp For this compound, measuring the specific rotation serves as a critical identity test to confirm that the correct enantiomer has been synthesized. It is a bulk property measurement and is used in conjunction with a more specific method like chiral HPLC to confirm stereochemical purity.
Table 3: Typical Reporting Format for Optical Rotation Data
| Parameter | Representation | Example Value |
| Specific Rotation | [α] | +20.5° or -40.1° |
| Temperature | t (°C) | 20 °C or 25 °C |
| Wavelength | λ (nm) | 589.3 nm (Sodium D-line) |
| Concentration | c (g/100mL) | 1.0 |
| Solvent | - | Chloroform or Methanol (B129727) |
| Full Notation | [α]λ^t | [α]D^20 |
Derivatization Techniques for Enhanced Analytical Detection
In some analytical scenarios, particularly for trace-level quantification in complex biological matrices or when the analyte lacks a strong chromophore for UV detection, derivatization is employed. This involves chemically modifying the analyte to produce a derivative with properties that are more suitable for a given analytical method.
For Aliskiren, a sensitive spectrofluorimetric method has been developed based on its derivatization with dansyl chloride (DNS-Cl). nih.govnih.govresearchgate.net Aliskiren contains primary amino and secondary hydroxyl groups that can react with dansyl chloride under alkaline conditions (pH 10.5) to form a highly fluorescent product. nih.govresearchgate.net This derivative can be measured at an excitation wavelength of 378 nm and an emission wavelength of 501 nm. nih.govnih.gov This derivatization significantly enhances the sensitivity of the method, allowing for the detection of Aliskiren at nanogram-per-milliliter (ng/mL) concentrations. nih.govnih.gov This approach is valuable for pharmacokinetic studies and could be adapted for the analysis of this compound after deprotection or for detecting related impurities.
Table 4: Optimized Conditions for Derivatization of Aliskiren with Dansyl Chloride nih.govresearchgate.net
| Parameter | Optimal Condition |
| Derivatizing Reagent | Dansyl Chloride (DNS-Cl) |
| Reaction Medium | Bicarbonate Solution |
| pH | 10.5 |
| Temperature | 30 °C |
| Reaction Time | 20 minutes |
| Extraction Solvent | Dichloromethane |
| Detection Method | Spectrofluorimetry |
| Excitation (λex) | 378 nm |
| Emission (λem) | 501 nm |
Retrosynthetic Analysis and Design for Aliskiren and Its N Boc Derivatives
Principles of Retrosynthetic Planning in Complex Molecule Synthesis
Retrosynthetic analysis begins with the target molecule and works backward by conceptually breaking bonds to identify potential precursor molecules, known as synthons. drugdesign.org This process is guided by a set of rules and strategies aimed at simplifying the molecular complexity. Key principles include:
Disconnection of Strategic Bonds: The process starts by identifying and disconnecting key bonds within the target molecule. drugdesign.org These disconnections are not random but are based on known and reliable chemical reactions.
Functional Group Interconversion (FGI): Often, a functional group in the target molecule is not ideal for a particular disconnection. FGI allows for the conversion of one functional group into another to facilitate a key bond-breaking step. drugdesign.org
Recognition of Key Structural Features: Identifying recognizable fragments or "chirality pools" within the molecule can significantly simplify the synthetic plan by allowing the use of readily available chiral starting materials.
For a molecule as complex as Aliskiren, with its multiple stereocenters, a convergent synthesis is often preferred. This strategy involves synthesizing different fragments of the molecule separately and then coupling them together in the later stages. google.com This approach is generally more efficient than a linear synthesis where the main carbon chain is built step-by-step.
Computer-Aided Retrosynthesis (CAR) Applications and Predictive Modeling
In recent years, computer-aided retrosynthesis (CAR) has emerged as a powerful tool to assist chemists in designing synthetic routes. acs.org These programs utilize sophisticated algorithms and vast databases of chemical reactions to propose multiple retrosynthetic pathways for a given target molecule. drugdesign.orgacs.org
Programs like LHASA (Logic and Heuristics Applied to Synthetic Analysis) were among the first to implement Corey's rules of retrosynthesis. drugdesign.org Modern CAR tools can:
Identify multiple disconnection strategies: They can analyze the target structure and suggest various bond disconnections based on different synthetic strategies. acs.org
Predict reaction feasibility and potential side reactions: By leveraging machine learning and extensive reaction data, these programs can predict the likelihood of success for a given reaction and identify potential pitfalls. dokumen.pub
Suggest starting materials: CAR programs can trace back the retrosynthetic pathways to commercially available or easily synthesizable starting materials. drugdesign.org
For Aliskiren, CAR could be employed to explore novel disconnection strategies that might not be immediately obvious to a human chemist, potentially leading to more efficient or "greener" synthetic routes. acs.orgchemrxiv.org For instance, the Chiron Program is a computer program for synthesis planning that can perceive a molecule in various 2D perspectives and present synthetic options that might otherwise be missed. wpmucdn.com
Identification and Disconnection of Strategic Bonds
The identification of strategic bonds is a critical step in the retrosynthetic analysis of Aliskiren. drugdesign.org These are the bonds that, when disconnected, lead to significant simplification of the molecule and result in stable, readily preparable synthons.
Several key disconnections have been explored in the various syntheses of Aliskiren:
Amide Bond Disconnection: A common and logical disconnection is the amide bond, which breaks the molecule into the octanoic acid backbone and the 2-amino-2-methylpropanamide (B190125) side chain. This is a standard disconnection that relies on a well-established amide bond formation reaction in the forward synthesis.
C5-C6 Bond Disconnection: A more novel approach involves the disconnection of the C5-C6 bond. acs.org This strategy was developed to create a more convergent and scalable synthesis. acs.orgresearchgate.net In this pathway, the C5 carbon acts as a nucleophile. acs.org
Olefin Metathesis Disconnection: Some routes have utilized ring-closing metathesis (RCM) to form a macrocyclic intermediate, which is then further elaborated to Aliskiren. acs.orgnih.gov The strategic disconnection, in this case, is the double bond of the macrocycle. acs.org
Synthon Equivalence and Chemical Equivalence in Retrosynthesis
Once a strategic bond is disconnected, the resulting fragments are known as synthons. These are idealized fragments that may not be stable chemical species themselves. The next step is to identify their real-world chemical equivalents, which are the reagents that will be used in the actual synthesis.
A notable example in Aliskiren synthesis is the use of a carboxylic acid as a latent amine. In one approach, a carboxylic acid group served as a precursor to the amine functionality, which was introduced later in the synthesis via a Curtius rearrangement. thieme-connect.com This transformation highlights the concept of synthon equivalence, where a functional group is strategically chosen to facilitate a key bond-forming reaction, with the intention of converting it to the desired functionality at a later stage.
The diastereoselective synthesis of the N-Boc protected alcohol, a key intermediate, further illustrates this principle. researchgate.net The use of chiral auxiliaries or asymmetric catalysis ensures the correct stereochemistry is established early in the synthesis, and these chiral building blocks are then carried through to the final product.
Comparative Analysis of Diverse Retrosynthetic Pathways
Multiple synthetic routes to Aliskiren have been developed, each with its own advantages and disadvantages. A comparative analysis of these pathways provides valuable insights into the challenges of synthesizing complex drug molecules.
| Pathway | Key Disconnection | Key Reactions | Advantages | Disadvantages |
| "Macrocycle Route" | Olefin of a nine-membered lactone | Ring-closing metathesis, Du Bois aziridination | Highly stereocontrolled | Challenging RCM reaction |
| C5-C6 Disconnection | C5-C6 bond | Asymmetric hydrogenation, Curtius rearrangement | Novel, scalable, good overall yield | Requires careful control of stereocenters |
| Convergent Nitroaldol Approach | C-N and C-C bonds | Catalytic stereoselective nitroaldol (Henry) reaction | Convergent, establishes all four stereocenters in one key step | Nitro group reduction and subsequent protection steps required |
| Julia-Kocienski Olefination | C4-C5 double bond (in an intermediate) | Modified Julia-Kocienski olefination | Highly E-selective construction of the olefin | Requires synthesis of two complex fragments |
| Iridium-Catalyzed Hydrogenation | C=C bond in allylic alcohol precursors | Asymmetric iridium-catalyzed hydrogenation | High enantioselectivity for key fragments | Requires a convergent approach to join the fragments |
Each of these pathways demonstrates a different strategic approach to tackling the complexity of the Aliskiren molecule. The choice of a particular route often depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the need to avoid patented processes. acs.org The development of these diverse strategies underscores the creativity and ingenuity of synthetic organic chemists.
Emerging Research Directions and Future Perspectives
Development of Novel and Diversified Synthetic Routes for N-Boc Aliskiren
The synthesis of Aliskiren is a complex, multi-step process, and consequently, the efficient production of its key intermediates, such as this compound, is a primary research focus. researchgate.netnih.gov Traditional routes are continually being challenged by innovative strategies designed to improve yield, stereoselectivity, and process economy.
A notable development is the design of convergent syntheses that construct the molecule from smaller, pre-assembled fragments. researchgate.netresearchgate.net One such approach is based on an unprecedented C5-C6 bond disconnection. allfordrugs.comacs.org This strategy introduces the crucial amino group, which is later protected with a Boc group, via a Curtius rearrangement. acs.orgnih.gov Following the rearrangement, a Cbz/Boc exchange (benzyl carbamate (B1207046) to tert-butoxycarbonyl) can lead to an N-Boc lactone, a direct precursor that is then opened and further modified to yield this compound. nih.gov
Another strategy involves a stereoselective catalytic nitroaldol (Henry) reaction as the key step. researchgate.netresearchgate.net In this pathway, a nitroalkane is reacted with an aldehyde to establish the correct stereochemistry at multiple centers. The resulting nitro group is then reduced to an amine and subsequently protected with a Boc group, leading to this compound after aminolysis of a lactone intermediate. researchgate.netresearchgate.net
Other innovative methods explored for constructing the core of Aliskiren, and by extension its N-Boc intermediate, include the Julia-Kocienski olefination to selectively form the E-olefin bond present in the molecule's backbone. nih.gov These diversified routes offer alternative pathways that can circumvent challenges associated with previous methods, such as the use of expensive reagents or difficult purifications. researchgate.net
Integration of Sustainable and Green Chemistry Principles in Process Development
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety and efficiency. thepharmajournal.com The synthesis of complex molecules like Aliskiren and its N-Boc intermediate presents numerous opportunities for the integration of sustainable practices. researchgate.netmit.edu
A major advancement is the development of continuous flow chemistry processes. researchgate.netbeilstein-journals.org Continuous manufacturing has been successfully applied to the final steps of Aliskiren synthesis, including the Boc-deprotection step that converts this compound to the final API. acs.org This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and reduced waste. researchgate.net The integration of multicomponent reactions within continuous flow systems is a particularly promising strategy for improving atom economy and reducing solvent use. researchgate.net
The choice of solvents and catalysts is another critical area for green chemistry implementation. Research focuses on replacing hazardous solvents with greener alternatives like water, bioethanol, or supercritical fluids. thepharmajournal.com For instance, syntheses of related compounds have been achieved using eco-friendly catalysts like palladium nanoparticles derived from seaweed or sodium-modified fluorapatite (B74983) under solventless conditions. acs.orgmdpi.comresearchgate.net Applying similar principles, such as using recyclable nanocatalysts or biocatalysts for key transformations like hydrogenations or C-C bond formations, could significantly improve the green profile of the this compound synthesis. mdpi.comresearchgate.net Evaluating synthetic pathways using metrics like the GreenMotion tool allows for a quantitative assessment of their environmental footprint, guiding process development towards more sustainable outcomes. acs.org
Table 2: Application of Green Chemistry Principles in this compound Synthesis
| Green Chemistry Principle | Application in Process Development | Potential Benefits |
|---|---|---|
| Waste Prevention | Utilize continuous flow chemistry and multicomponent reactions. researchgate.net | Minimized solvent and reagent waste, higher yields. mit.edu |
| Atom Economy | Design convergent synthetic routes that incorporate most atoms from starting materials into the final product. mit.edu | Reduced by-product formation. |
| Less Hazardous Synthesis | Replace toxic reagents with safer alternatives (e.g., using dimethyl carbonate instead of more hazardous methylating agents). thepharmajournal.com | Improved operator safety and reduced environmental toxicity. |
| Safer Solvents & Auxiliaries | Use of greener solvents like water, ethanol, or performing reactions under solvent-free conditions. thepharmajournal.comacs.org | Reduced VOC emissions and solvent waste. |
| Catalysis | Employ highly selective and recyclable catalysts (e.g., biocatalysts, organocatalysts, or supported metal nanoparticles). mdpi.comresearchgate.net | Lower catalyst loading, reduced metal contamination in products, easier purification. |
| Real-time Analysis | Integrate in-line monitoring (e.g., pH, spectroscopy) in continuous flow processes. mit.eduacs.org | Precise process control, immediate detection of deviations, improved consistency. |
Advanced Analytical Method Development for Trace Impurity Detection and Quantification
Ensuring the purity of APIs is critical for drug safety and efficacy. Impurity profiling, which involves the detection, identification, and quantification of impurities, relies on sophisticated analytical techniques. biomedres.usrroij.com In the synthesis of Aliskiren, this compound can itself be a process-related impurity if the final Boc-deprotection step is incomplete. researchgate.netderpharmachemica.com
High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase HPLC (RP-HPLC), is the primary technique for analyzing Aliskiren and its related substances. veeprho.comresearchgate.netscirp.org Stability-indicating HPLC methods have been specifically developed to separate Aliskiren from its potential impurities, including this compound, and degradation products. researchgate.netderpharmachemica.com These methods often use detectors like Diode Array Detectors (DAD) or UV detectors for quantification. derpharmachemica.comresearchgate.net
For the structural elucidation of unknown or trace-level impurities, hyphenated techniques are indispensable. biomedres.usrroij.com Liquid Chromatography-Mass Spectrometry (LC-MS) is powerfully employed to identify process-related impurities and degradation products by providing molecular weight and fragmentation data. biomedres.usveeprho.com Other techniques such as Gas Chromatography (GC) are used to quantify residual solvents, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for profiling elemental impurities. rroij.comveeprho.com The development of advanced chemometric methods, such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN), can further enhance the power of spectroscopic data for impurity profiling of complex mixtures. researchgate.net
Table 3: Analytical Techniques for Impurity Profiling Relevant to this compound
| Analytical Technique | Purpose in Drug Development | Impurities Detected/Quantified |
|---|---|---|
| RP-HPLC | Quantification of API and known impurities; stability testing. derpharmachemica.comresearchgate.net | This compound, Desmethoxy Aliskiren, Aliskiren acid, Amino lactone. researchgate.netderpharmachemica.com |
| LC-MS | Identification and structural elucidation of unknown and trace impurities. biomedres.usveeprho.com | Process-related by-products, degradation products. veeprho.com |
| GC | Quantification of residual solvents from the synthesis process. veeprho.com | Methanol (B129727), Acetonitrile (B52724), Ethyl acetate (B1210297), Toluene. veeprho.com |
| ICP-MS | Detection and quantification of elemental impurities (heavy metals). rroij.comveeprho.com | Catalyst residues (e.g., Pd, Rh, Ru). |
| LC-NMR | Unambiguous structure determination of complex impurities. rroij.com | Isomeric by-products, complex degradants. |
Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization
Computational chemistry and molecular modeling have become essential tools in modern drug discovery and process development, shifting the paradigm from trial-and-error to rational design. eoinobrien.orgnih.govspirochem.com While much of the computational work on Aliskiren has focused on its interaction with the renin enzyme, these same tools can be powerfully applied to predict and optimize the synthetic reactions leading to this compound. ecrjournal.comacs.org
Quantum mechanics (QM) calculations can be used to model reaction pathways, calculate energy barriers, and investigate transition state structures. nih.gov This information is invaluable for understanding reaction mechanisms, predicting the stereochemical outcome of asymmetric reactions, and designing more efficient catalysts. nih.gov For instance, QM could be used to optimize the conditions for the key stereoselective hydrogenation or olefination steps in the Aliskiren synthesis. nih.govnih.gov
Molecular dynamics (MD) simulations can provide insights into the conformational behavior of reactants, intermediates like this compound, and transition states in different solvent environments. acs.org Understanding the preferred conformations is crucial as it can dictate reactivity and selectivity. acs.org Furthermore, computational tools are being developed to aid in computer-aided synthesis planning (retrosynthesis) and to optimize entire reaction sequences based on factors like cost, efficiency, and greenness. acs.orgchemrxiv.org
Table 4: Applications of Computational Chemistry in the Synthesis of this compound
| Computational Method | Application Area | Objective |
|---|---|---|
| Quantum Mechanics (QM) | Reaction Mechanism & Catalyst Design | Predict energy barriers, optimize transition states, and rationally design catalysts for key steps like hydrogenation or C-C coupling. nih.gov |
| Molecular Dynamics (MD) | Conformational Analysis | Study the 3D structure and flexibility of this compound and its precursors in solution to understand their influence on reactivity. acs.org |
| QSAR/QSPR | Reaction Optimization | Develop models that correlate molecular descriptors with reaction outcomes (e.g., yield, selectivity) to predict optimal conditions. |
| Computer-Aided Synthesis | Retrosynthesis & Route Scouting | Propose and evaluate novel synthetic routes based on chemical principles and database knowledge. acs.org |
| Process Modeling | Scale-up & Optimization | Simulate and optimize process parameters (e.g., mixing, heat transfer) in reactors for continuous or batch synthesis. nih.gov |
Applications of this compound in Broader Synthetic Methodologies Beyond Aliskiren Itself
While this compound is primarily known as a dedicated intermediate for Aliskiren, its complex, stereochemically rich structure makes it a potentially valuable building block for other synthetic endeavors. The N-Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, enabling selective reactions at other sites of a molecule. nih.gov
The structure of this compound contains multiple functional groups and chiral centers that could be exploited. It can be viewed as a highly functionalized and sterically hindered γ-branched α-amino acid derivative. researchgate.net Such scaffolds are of significant interest in medicinal chemistry for creating novel peptide mimetics or enzyme inhibitors. acs.org For example, the core structure could be modified to target other aspartic proteases related to renin.
Furthermore, N-Boc protected fragments are often used in the synthesis of diverse molecular entities. For example, N-Boc protected piperidone has been used as a starting material to create spirocyclic analogues of other drugs, such as the DPP-4 inhibitor Alogliptin. beilstein-journals.org By analogy, the complex this compound could serve as a chiral scaffold. Its side chains could be chemically altered, or the entire fragment could be coupled with other molecular components to generate libraries of novel compounds for drug discovery screening. The Boc-protected amine allows for coupling reactions after deprotection, while the hydroxyl group offers a handle for further functionalization, making this compound a versatile, albeit complex, starting point for exploratory synthesis.
Q & A
Q. What are the structural design principles and synthetic pathways for Aliskiren, and how do they enhance renin inhibition?
Aliskiren's design leverages a non-peptidic scaffold optimized for binding to the renin active site. Its synthesis involves fragment-based drug design, focusing on hydrophobic interactions and hydrogen bonding with renin's catalytic cleft. Key structural features include a tertiary alcohol group mimicking the tetrahedral transition state of angiotensinogen cleavage . Methodological considerations include crystallographic validation of binding conformations and stability testing under physiological pH conditions.
Q. What pharmacokinetic properties of Aliskiren are critical for dosing regimens in hypertension studies?
Aliskiren has a bioavailability of 2.6%, peak plasma concentration at 1–3 hours, and a half-life of ~40 hours, supporting once-daily dosing. Its hepatobiliary excretion (80% unchanged) and minimal CYP3A4 metabolism reduce drug-drug interactions. Steady-state plasma levels are achieved in 7–8 days, with dose adjustments unnecessary in renal/hepatic impairment . Researchers must monitor P-glycoprotein inhibitors (e.g., cyclosporine), which increase systemic exposure by 80% .
Q. How are clinical trials designed to evaluate Aliskiren's antihypertensive efficacy while controlling confounders?
Standardized protocols include:
- Randomized, double-blind designs comparing Aliskiren monotherapy (150–300 mg/day) against ACE inhibitors/ARBs.
- Ambulatory blood pressure monitoring (ABPM) to assess 24-hour efficacy.
- Subgroup stratification by comorbidities (e.g., diabetes, obesity) and sensitivity analyses to address heterogeneity in meta-analyses .
- Placebo run-in phases to exclude non-responders, as seen in the AVOID trial .
Advanced Research Questions
Q. How should researchers reconcile contradictory outcomes from the ALTITUDE trial regarding cardiovascular safety?
The ALTITUDE trial (N=8,561) found a hazard ratio of 1.08 (95% CI: 0.98–1.20) for cardiovascular/renal endpoints with Aliskiren + ACEi/ARB vs. placebo, despite a 20% reduction in albuminuria. Key contradictions:
- Increased hyperkalemia (11.2% vs. 7.2%) and hypotension (12.1% vs. 8.3%) in the Aliskiren group .
- Methodological takeaway : Post-hoc analyses should prioritize patient subgroups (e.g., non-diabetic, GFR >60 mL/min) and avoid combining Aliskiren with ACEi/ARBs in high-risk cohorts .
Q. What experimental models best demonstrate Aliskiren's renoprotective effects beyond blood pressure reduction?
- DOCA-salt hypertensive rats : Aliskiren reduced hepatic oxidative stress (↓ malondialdehyde, ↑ glutathione) independent of BP changes .
- Diabetic nephropathy models : Aliskiren (3 mg/kg/day) reduced glomerulosclerosis by 50% vs. ACE inhibitors, likely via reduced intrarenal angiotensin II .
- Biomarkers : Urinary albumin-to-creatinine ratio (UACR) and B-type natriuretic peptide (BNP) are validated surrogates in human trials .
Q. What strategies mitigate risks when combining Aliskiren with ACE inhibitors/ARBs in translational studies?
- Exclusion criteria : Diabetes, GFR <60 mL/min/1.73m², or hyperkalemia history .
- Monitoring protocols : Weekly serum potassium and creatinine checks for the first month, as per the ALTITUDE safety framework .
- Dose escalation : Start with Aliskiren 150 mg/day + losartan 50 mg, increasing only if tolerated .
Methodological Recommendations
- For meta-analyses : Use random-effects models to address heterogeneity in Aliskiren trials, and perform subgroup analyses by baseline BP, comorbidities, and concurrent therapies .
- For preclinical studies : Prioritize translational biomarkers (e.g., UACR, oxidative stress markers) in animal models of diabetic nephropathy or heart failure .
- For combination therapy : Implement adaptive trial designs with early termination rules for safety signals, as in ALTITUDE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
